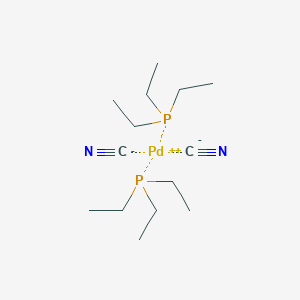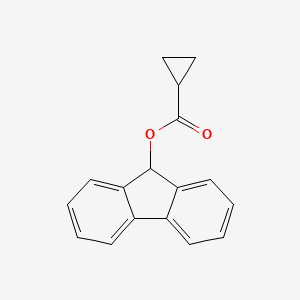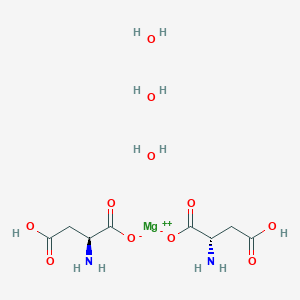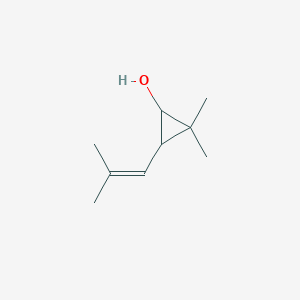
trans-Dicyanobis(triethylphosphine)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Dicyanobis(triethylphosphine)palladium: is an organometallic compound that features a palladium center coordinated to two cyanide ligands and two triethylphosphine ligands. This compound is of interest due to its applications in catalysis and organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dicyanobis(triethylphosphine)palladium typically involves the reaction of palladium(II) chloride with triethylphosphine and potassium cyanide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetonitrile. The general reaction scheme is as follows: [ \text{PdCl}_2 + 2 \text{P(C}_2\text{H}_5\text{)}_3 + 2 \text{KCN} \rightarrow \text{trans-Pd(CN)}_2(\text{P(C}_2\text{H}_5\text{)}_3)_2 + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic cyanide reagents.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Dicyanobis(triethylphosphine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: The cyanide or triethylphosphine ligands can be substituted by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other phosphines, amines, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Dicyanobis(triethylphosphine)palladium is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant. It can be used to create pharmaceuticals and other bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes.
Wirkmechanismus
The mechanism by which trans-Dicyanobis(triethylphosphine)palladium exerts its catalytic effects involves the coordination of the palladium center to substrates, facilitating their activation and subsequent reaction. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The triethylphosphine ligands stabilize the palladium center, while the cyanide ligands can participate in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
trans-Dichlorobis(triethylphosphine)palladium(II): Similar structure but with chloride ligands instead of cyanide.
trans-Dichlorobis(triphenylphosphine)palladium(II): Similar structure but with triphenylphosphine ligands.
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex with different phosphine ligands.
Uniqueness: trans-Dicyanobis(triethylphosphine)palladium is unique due to the presence of cyanide ligands, which can influence the electronic properties of the palladium center and affect its reactivity. The triethylphosphine ligands also provide a different steric and electronic environment compared to other phosphine ligands, making this compound distinct in its catalytic behavior.
Eigenschaften
Molekularformel |
C14H30N2P2Pd |
|---|---|
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
palladium(2+);triethylphosphane;dicyanide |
InChI |
InChI=1S/2C6H15P.2CN.Pd/c2*1-4-7(5-2)6-3;2*1-2;/h2*4-6H2,1-3H3;;;/q;;2*-1;+2 |
InChI-Schlüssel |
JOGWHLFNLFTXDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)CC.CCP(CC)CC.[C-]#N.[C-]#N.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)

![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)


![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)


![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)



